

# Physical and chemical properties of Methyl 2,3-Diaminobenzoate Hydrochloride.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 2,3-Diaminobenzoate  
Hydrochloride*

Cat. No.: *B1420741*

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## An In-Depth Technical Guide to Methyl 2,3-Diaminobenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2,3-diaminobenzoate hydrochloride** is a chemical compound of significant interest in the fields of pharmaceutical research and development. As a versatile intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

### Chemical and Physical Properties

**Methyl 2,3-diaminobenzoate hydrochloride** is the salt form of the organic compound methyl 2,3-diaminobenzoate. The presence of the hydrochloride salt generally improves the compound's stability and solubility in aqueous solutions, which can be advantageous for certain applications.

**Table 1: Physical and Chemical Properties of Methyl 2,3-Diaminobenzoate and its Hydrochloride Salt**

Property	Methyl 2,3-Diaminobenzoate	Methyl 2,3-Diaminobenzoate Hydrochloride
CAS Number	107582-20-7[1][2][3][4][5]	1189942-66-2[6][7]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> [3][8]	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	166.18 g/mol [3][8]	202.64 g/mol
Appearance	Yellow to brown solid/crystalline powder[2][9]	Data not available
Melting Point	68-70 °C[1][10]	>140 °C (decomposes)[6][7]
Boiling Point	322.6 °C (Predicted)[1][10]	Data not available
Density	1.26 g/cm <sup>3</sup> (Predicted)[1]	Data not available
Solubility	Soluble in polar organic solvents	Data not available

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Methyl 2,3-Diaminobenzoate Hydrochloride**.

### <sup>1</sup>H NMR Spectroscopy

A <sup>1</sup>H NMR spectrum of methyl 2,3-diaminobenzoate (free base) in DMSO-d<sub>6</sub> shows the following signals: δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (dd, J = 8.1, 7.5 Hz, 1H), 4.48 (bs, 4H, NH<sub>2</sub>), 3.89 (s, 3H, OCH<sub>3</sub>).[11]

### Mass Spectrometry

Mass spectrometry analysis of methyl 2,3-diaminobenzoate shows a measured m/z value of 135.3, corresponding to the [M-OCH<sub>3</sub>]<sup>+</sup> fragment, with a calculated value of 135.05.[9]

## Infrared (IR) Spectroscopy

The IR spectrum of methyl 2,3-diaminobenzoate (free base) in KBr shows characteristic peaks at 3453, 3318 (N-H stretching), 3102, 2964 (C-H stretching), 1701 (C=O stretching of the ester), 1619, 1515 (C=C aromatic stretching), and 1254, 883  $\text{cm}^{-1}$  (C-O and other fingerprint region vibrations).<sup>[12]</sup>

## Experimental Protocols

### Synthesis of Methyl 2,3-Diaminobenzoate

#### Method 1: From 2,3-Diaminobenzoic Acid

This method involves the esterification of 2,3-diaminobenzoic acid.

- Materials: 2,3-Diaminobenzoic acid, Methanol (MeOH), Thionyl chloride ( $\text{SOCl}_2$ ), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Procedure:
  - Suspend 2,3-diaminobenzoic acid in methanol.
  - Cool the mixture in an ice bath.
  - Add thionyl chloride dropwise while maintaining the low temperature.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Remove the solvent under reduced pressure.
  - Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.<sup>[11]</sup>

#### Method 2: From Methyl 2-amino-3-nitrobenzoate

This protocol involves the reduction of a nitro group to an amine.

- Materials: Methyl 2-amino-3-nitrobenzoate, Anhydrous ethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
- Procedure:
  - Dissolve methyl 2-amino-3-nitrobenzoate in anhydrous ethanol in a hydrogenation vessel.
  - Add a catalytic amount of 10% Palladium on carbon.
  - Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).
  - Stir the reaction mixture vigorously at room temperature for several hours to overnight.
  - Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
  - Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.[\[9\]](#)[\[12\]](#)

## Purification

The crude Methyl 2,3-Diaminobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[\[11\]](#)

## Formation of the Hydrochloride Salt

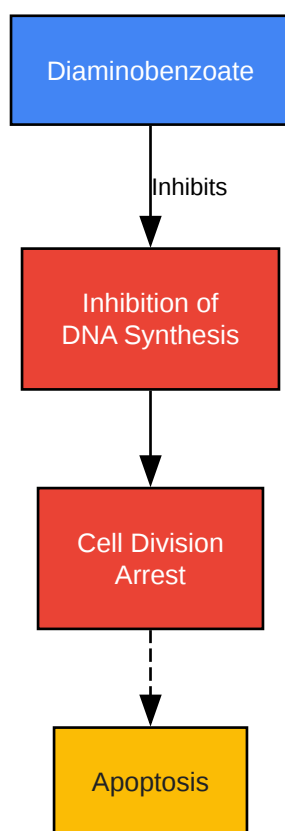
To prepare **Methyl 2,3-Diaminobenzoate Hydrochloride**, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

## Biological Activity and Signaling Pathways

Methyl 2,3-diaminobenzoate has been reported to exhibit potential as an anticancer agent and as a 5-HT<sub>4</sub> receptor agonist.[\[9\]](#)[\[13\]](#)

## Anticancer Activity

The proposed anticancer mechanism of action for diaminobenzoate derivatives involves the inhibition of DNA synthesis and cell division.[9][14] This can be a result of various interactions at the cellular level, including the inhibition of key enzymes involved in DNA replication or the induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Inhibition of MDM2, a negative regulator of p53, can lead to the stabilization and activation of p53, resulting in anticancer effects.[15]



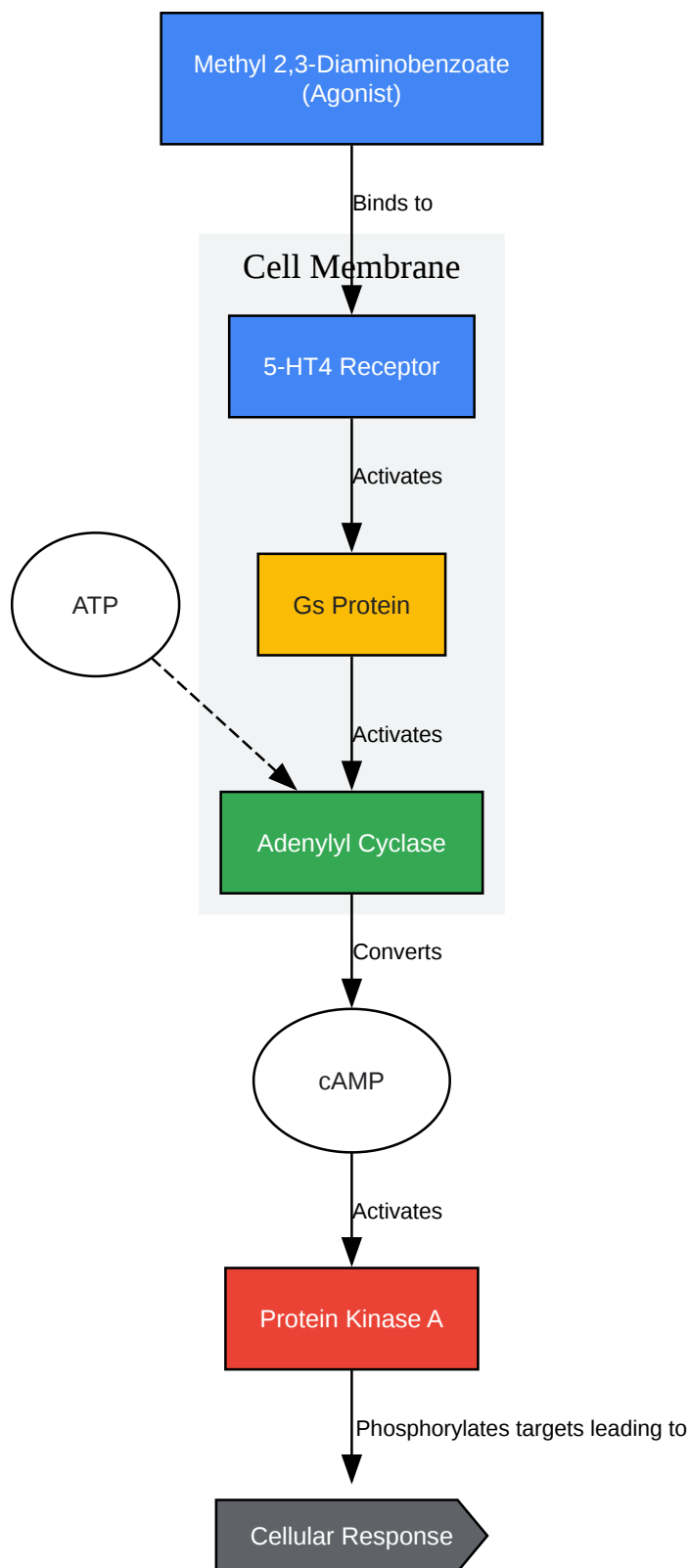
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Caption: Proposed anticancer mechanism of diaminobenzoates.

## 5-HT<sub>4</sub> Receptor Agonism

As a 5-HT<sub>4</sub> receptor agonist, Methyl 2,3-diaminobenzoate is suggested to increase the intracellular concentration of cyclic AMP (cAMP).[9][13] The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the

conversion of ATP to cAMP. This increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.[11][13]



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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2,3-Diaminobenzoate Hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420741#physical-and-chemical-properties-of-methyl-2-3-diaminobenzoate-hydrochloride]

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